molecular formula C22H15N3O3S B2402572 N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamid CAS No. 1050645-58-3

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamid

Katalognummer: B2402572
CAS-Nummer: 1050645-58-3
Molekulargewicht: 401.44
InChI-Schlüssel: IQQBXSPDIXTZEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a complex organic compound that features both benzothiazole and benzoxazole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical and agrochemical compounds

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide have been tested against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of enzymatic pathways critical for microbial survival .

Anticancer Activity

The compound has shown promising results in anticancer studies. Research indicates that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrate its efficacy against different cancer cell lines, including breast and lung cancers .

Antitubercular Properties

Another area of application is in the treatment of tuberculosis. Compounds with similar structures have been evaluated for their ability to inhibit Mycobacterium tuberculosis. Some derivatives have displayed potent antitubercular activity by inhibiting key enzymes involved in the bacterial metabolism .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of benzothiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In an experimental study on human cancer cell lines, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves the condensation of 2-aminobenzothiazole with 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid. This reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole and benzoxazole rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is unique due to the combination of benzothiazole and benzoxazole moieties in a single molecule. This dual presence enhances its potential biological activities and makes it a valuable compound for various scientific research applications.

Biologische Aktivität

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, characterized by a bicyclic structure that enhances its interaction with biological targets. The presence of the benzoxazole moiety further contributes to its pharmacological properties. The molecular formula of this compound is C21H16N2O2SC_{21}H_{16}N_2O_2S, and it exhibits a melting point of approximately 220 °C.

Target Proteins

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide primarily targets the DprE1 enzyme in Mycobacterium tuberculosis, an essential component for cell wall biosynthesis. Inhibition of this enzyme disrupts the bacterial cell wall formation, leading to bactericidal effects against tuberculosis.

Biological Activity

The compound has demonstrated potent antimicrobial activity. In vitro studies indicate that it exhibits significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. It has shown minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against several pathogens .

Pharmacokinetics

The pharmacokinetic profile of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide suggests favorable absorption and distribution characteristics. ADMET (absorption, distribution, metabolism, excretion, and toxicity) calculations indicate that the compound has a good bioavailability profile with low toxicity levels.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound alongside other benzothiazole derivatives. For instance:

  • A study conducted by Layek et al. found that compounds similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting strong antibacterial potential .
Compound MIC (μmol/mL) Target Pathogen
N-[Benzothiazole]10.7 - 21.4Staphylococcus aureus
N-[Benzothiazole]15.0 - 30.0Escherichia coli

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assessments have been performed on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The results indicated that the compound induces apoptosis in these cells through the activation of caspase pathways .

Eigenschaften

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-20(13-25-17-9-2-3-10-18(17)28-22(25)27)23-15-7-5-6-14(12-15)21-24-16-8-1-4-11-19(16)29-21/h1-12H,13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQBXSPDIXTZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CN4C5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.